Cyanogen

Overview

Description

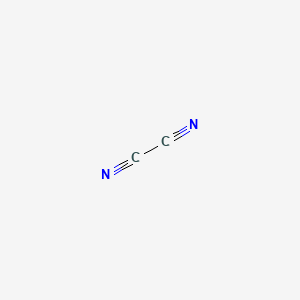

Cyanogen (C₂N₂) is a colorless, highly toxic gas with a pungent odor. It consists of two cyanide groups linked by a single bond (N≡C–C≡N) and is notable for its high chemical reactivity and historical significance in theories of life's origin. Early hypotheses by E. Pflüger posited that this compound compounds, formed under incandescent heat, might have been precursors to proteid molecules in primordial life . Industrially, this compound is used in organic synthesis, metallurgy, and as a precursor to cyanide salts. Its chemistry is complex due to dual nitrile groups, enabling diverse reactivity, including polymerization and combustion to produce cyanic acid (HCNO) .

Scientific Research Applications

Chemical Synthesis

Cyanogen in Organic Synthesis

This compound is utilized in organic synthesis as a reagent for producing a variety of compounds. It serves as a precursor for the synthesis of cyanide derivatives and other nitrogen-containing compounds. One notable application is its role in the formation of 2-cyanothiazole derivatives, which have potential pharmaceutical applications .

Table 1: Key Reactions Involving this compound

Environmental Applications

This compound Chloride in Water Treatment

This compound chloride, a derivative of this compound, is used in water treatment processes. It can form during chlorination and is monitored due to its toxicity. Studies indicate that this compound chloride can be reduced to less harmful substances through various treatment methods, making it relevant in environmental chemistry .

Table 2: Environmental Impact of this compound Compounds

Toxicology and Safety Monitoring

Health Risks Associated with this compound

This compound is known for its high toxicity levels, leading to severe health risks upon exposure. The permissible exposure limit is set at 10 ppm, with symptoms including headaches, dizziness, and respiratory issues . This necessitates the development of sensors for monitoring this compound levels in industrial environments.

Case Study: Monitoring this compound Exposure

A study conducted in an industrial setting demonstrated the implementation of this compound sensors that effectively monitored air quality. These sensors provided real-time data on this compound levels, ensuring compliance with safety regulations .

Military Applications

Use as a Propellant and Fumigant

This compound has been explored for its potential as a propellant in missile technology due to its high-energy yield. Additionally, it has applications as a fumigant in pest control . The military's interest in this compound stems from its effectiveness as a chemical agent.

Q & A

Basic Research Questions

Q. How can the molecular structure of cyanogen be experimentally determined using elemental analysis and gas law data?

- Methodology :

- Perform elemental analysis to determine mass percentages of carbon (C) and nitrogen (N) (e.g., 46.2% C and 53.8% N by mass, as in ).

- Use the ideal gas law () to calculate molar mass from gas density measurements (e.g., 1.05 g occupying a specific volume at 25°C and 751 torr).

- Combine empirical formulas (e.g., ) with molar mass to derive the molecular formula () .

- Key Tools : Mass spectrometry, gas chromatography, and spectroscopic validation (IR/Raman for bond vibrations).

Q. What are standard protocols for detecting total this compound content in biological or environmental samples?

- Methodology :

- Use picrate paper elution coupled with spectrophotometry (e.g., measure absorbance at 510 nm using a Bausch & Lomb spectrophotometer).

- Calibrate with known this compound concentrations and apply a conversion factor (e.g., ) .

- Validation : Replicate measurements and statistical analysis (e.g., Duncan’s Multiple Range Test for significance at ) .

Q. How can researchers safely synthesize this compound in laboratory settings?

- Methodology :

- Thermolysis of silver cyanide () to produce , avoiding mercury-based methods due to explosion risks from impurities like fulminates .

- Monitor reaction conditions (temperature, purity of precursors) and use fume hoods with real-time gas detection systems .

Advanced Research Questions

Q. How can contradictions in this compound synthesis methods (e.g., thermolysis vs. copper sulfate reactions) be resolved through experimental design?

- Methodology :

- Conduct comparative studies to assess yield, purity, and safety of different methods (e.g., silver cyanide vs. copper sulfate/potassium cyanide reactions).

- Analyze byproducts via GC-MS and quantify impurities (e.g., fulminates) using X-ray diffraction .

- Data Interpretation : Prioritize methods with lower hazard profiles and higher reproducibility, even if less efficient .

Q. What computational models predict this compound’s reactivity in atmospheric or catalytic processes?

- Methodology :

- Apply density functional theory (DFT) to simulate bond dissociation energies (e.g., bonds) and reaction pathways.

- Validate models against experimental data (e.g., bond lengths from Table 37 in ) .

- Challenges : Account for solvent effects and temperature-dependent behavior in simulations.

Q. How do degradation pathways of this compound in aquatic systems vary under different pH and redox conditions?

- Methodology :

- Design controlled experiments with varying pH (acidic/alkaline) and redox agents (e.g., ).

- Monitor degradation products (e.g., , ) using ion chromatography and LC-MS .

- Statistical Framework : Use multivariate analysis to isolate dominant factors influencing degradation rates.

Q. What systematic approaches reconcile discrepancies in this compound toxicity data across in vitro and in vivo studies?

- Methodology :

- Conduct meta-analyses of existing toxicity datasets, focusing on dose-response relationships and model organisms.

- Apply Bradford Hill criteria to assess causality in conflicting results (e.g., acute vs. chronic exposure) .

- Ethical Considerations : Adhere to biomedical research guidelines for human/animal studies (e.g., ).

Q. Methodological Frameworks

Q. How to design experiments analyzing this compound’s role in prebiotic chemistry or astrobiology?

- Steps :

Define hypotheses (e.g., this compound as a precursor to nucleobases).

Simulate extreme environments (e.g., high UV, low temperature) in reaction chambers.

Characterize products via NMR and mass spectrometry .

- Literature Review : Use systematic search strategies (e.g., PECO/PCC frameworks in ) to identify knowledge gaps.

Q. What statistical methods are optimal for analyzing this compound’s thermodynamic properties across heterogeneous datasets?

- Approach :

Comparison with Similar Compounds

Hydrogen Cyanide (HCN)

Structural and Functional Differences :

- Formula : HCN (simpler linear structure: H–C≡N).

- Toxicity: Both HCN and C₂N₂ inhibit cytochrome oxidase, but HCN acts faster due to direct release of CN⁻ ions. Cyanogen requires metabolic conversion to CN⁻, delaying toxicity onset .

- Applications: HCN is used in acrylic plastics and fumigants, while this compound is employed in niche syntheses (e.g., nitriles).

Toxicity Data :

| Compound | LD₅₀ (Rat, Inhalation) | Mechanism of Action |

|---|---|---|

| This compound (C₂N₂) | 350 ppm (1 hr) | Metabolized to CN⁻; inhibits cellular respiration |

| HCN | 100 ppm (10–60 min) | Direct CN⁻ release; rapid mitochondrial inhibition |

This compound Chloride (CNCl)

Key Contrasts :

- Reactivity: CNCl is a chemical warfare agent with dual toxicity (CN⁻ release and chlorine-induced tissue damage). Unlike C₂N₂, it hydrolyzes in water to form HCl and HCNO .

- Metabolism: CNCl converts to CN⁻ in vivo via blood proteins and sulfhydryl compounds, mimicking this compound’s effects but with added oxidative stress .

Environmental Screening: CNCl is prioritized in environmental monitoring due to its stability and dual toxicity, whereas this compound is less persistent .

This compound Iodide (ICN)

Structural Complexity :

ICN exhibits diverse polyiodide chemistry (e.g., [I₃CN]⁻), unlike Cl/Br analogs. This enables unique applications in pseudohalogen chemistry, such as forming alkali metal salts with structural versatility .

Calcium Cyanamide (CaCN₂)

Industrial Utility :

- Synthesis: Produced via nitrogen fixation (N₂ + CaC₂ → CaCN₂ + C), contrasting with this compound’s synthesis from ammonia oxidation.

- Applications: Primarily a fertilizer (“lime nitrogen”), unlike this compound’s role in chemical manufacturing .

Cyanogenic Glycosides (Linamarin and Lotaustralin)

Data Tables

Table 1: Comparative Properties of this compound and Pseudohalogens

| Property | This compound (C₂N₂) | CNCl | ICN |

|---|---|---|---|

| Molecular Weight | 52.04 g/mol | 61.47 g/mol | 153.94 g/mol |

| Boiling Point | -21°C | 13°C | 146°C |

| Toxicity Mechanism | CN⁻ release | CN⁻ + Cl⁻ | CN⁻ + I⁻ |

| Key Application | Organic synthesis | Warfare | Iodination |

Table 2: Enzymatic Targets and Therapeutic Approaches

| Compound | Target Enzyme | Treatment | Efficacy |

|---|---|---|---|

| This compound | Cytochrome oxidase | Hydroxocobalamin, nitrites | Moderate (slow CN⁻ release) |

| H₂S | Cytochrome oxidase | Nitrites, hyperbaric O₂ | High (direct Fe³⁺ competition) |

| CNCl | Cytochrome oxidase | Same as this compound + Cl⁻ scavengers | Variable (dual toxicity) |

Properties

CAS No. |

460-19-5 |

|---|---|

Molecular Formula |

C2N2 (CN)2 |

Molecular Weight |

52.03 g/mol |

IUPAC Name |

oxalonitrile |

InChI |

InChI=1S/C2N2/c3-1-2-4 |

InChI Key |

JMANVNJQNLATNU-UHFFFAOYSA-N |

SMILES |

C(#N)C#N |

Canonical SMILES |

C(#N)C#N |

boiling_point |

-6.1 °F at 760 mm Hg (USCG, 1999) -21.1 °C -21.2 °C -6°F |

Color/Form |

Colorless gas; burns with purple tinged flame |

density |

0.954 at -5.8 °F (USCG, 1999) 0.9537 g/cu m at -21 °C Relative density (water = 1): 0.95 (-21 °C) 0.95 (Liquid at -6°F) 1.82(relative gas density) |

flash_point |

Flammable gas NA (Gas) |

melting_point |

-18.2 °F (USCG, 1999) -27.9 °C -27.83 °C -18°F |

Key on ui other cas no. |

460-19-5 |

physical_description |

Cyanogen appears as a colorless gas with an odor of almonds. Freezes at -28°C and boils at -20.7°C. Shipped as a liquid confined under its vapor pressure. The gas is heavier than air and a flame can travel back to the source of leak very easily. Prolonged exposure to fire or intense heat may cause the containers to violently rupture and rocket. Used to make other chemicals, as a fumigant, and as a rocket propellant. COLOURLESS GAS OR COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR. Colorless gas with a pungent, almond-like odor. Colorless gas with a pungent, almond-like odor. [Note: Shipped as a liquefied compressed gas. Forms cyanide in the body.] |

Pictograms |

Flammable; Acute Toxic; Environmental Hazard |

solubility |

1 % (NIOSH, 2016) Soluble in ethanol, ethyl ether Solubility at 20 °C: water dissolves 4.5 times its own volume of cyanogen; diethyl ether, 5.0 times; and ethanol, 23.0 times 450 CC IN 100 ML WATER @ 20 °C 2300 cc in 100 ml ethyl alcohol @ 20 °C 500 cc in 100 ml ethyl ether @ 20 °C 100 g of water dissolves 1 g of cyanogen at 18 °C In water, 1.51X10+5 mg/L at 25 °C (est) Solubility in water, ml/100ml at 20 °C: 450 1% |

Synonyms |

carbon nitride cyanogen ethanedinitrile |

vapor_density |

1.8 (AIR= 1) Relative vapor density (air = 1): 1.8 1.82 |

vapor_pressure |

5.1 atm at 70 °F (NIOSH, 2016) 4.30e+03 mmHg 4.30X10+3 mm Hg at 25 °C /extrapolated/ 5.1 atm at 70°F (70°F): 5.1 atm |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.